5-Benzylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylpyrimidine: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a benzyl group at the 5-position Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Benzylpyrimidine involves the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines. This reaction typically occurs under simple conditions and yields this compound-4,6-diamines . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods:
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions:
5-Benzylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-Benzylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine:
In biological and medicinal research, this compound derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. These compounds can inhibit the activity of specific enzymes and proteins involved in disease pathways .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various applications, including material science and catalysis .
Mechanism of Action
The mechanism of action of 5-Benzylpyrimidine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit the activity of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Pyrimidine: The parent compound, which lacks the benzyl group.
2,4-Diamino-5-benzylpyrimidine: A derivative with amino groups at positions 2 and 4.
Dihydropyrimidines: Reduced forms of pyrimidines with similar biological activities.
Uniqueness:
5-Benzylpyrimidine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-11-7-12-9-13-8-11/h1-5,7-9H,6H2 |
InChI Key |
NPYPQKXJJZZSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.